molecular formula C19H20N6O3 B11479510 2-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11479510
M. Wt: 380.4 g/mol
InChI Key: UWXUQAHOAMGIAJ-UHFFFAOYSA-N
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Description

2-{[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a triazine ring and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methoxyaniline with cyanuric chloride to form an intermediate, which is then reacted with a suitable isoindole derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds with diverse properties.

Scientific Research Applications

2-{[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methoxy-6-methyl-1,3,5-triazine: This compound shares the triazine core but lacks the isoindole moiety, resulting in different chemical and biological properties.

    4-amino-2-methoxy-1,3,5-triazine: Another triazine derivative with a simpler structure, used in various chemical applications.

Uniqueness

The uniqueness of 2-{[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione lies in its combined triazine and isoindole structure, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H20N6O3

Molecular Weight

380.4 g/mol

IUPAC Name

2-[[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C19H20N6O3/c1-28-14-9-5-4-8-13(14)21-19-23-15(22-18(20)24-19)10-25-16(26)11-6-2-3-7-12(11)17(25)27/h2-5,8-9,11-12H,6-7,10H2,1H3,(H3,20,21,22,23,24)

InChI Key

UWXUQAHOAMGIAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3C(=O)C4CC=CCC4C3=O

Origin of Product

United States

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